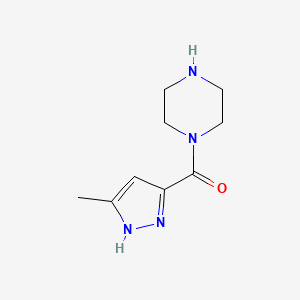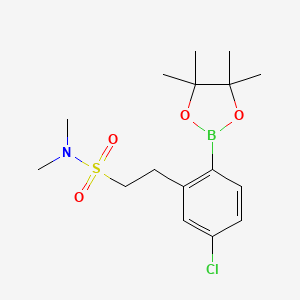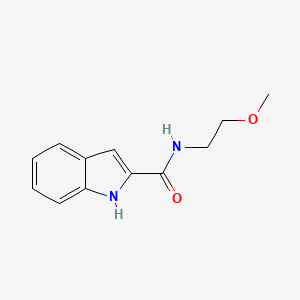
4-(2-Fluoro-3-methoxypyridin-4-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Fluoro-3-methoxypyridin-4-yl)benzaldehyde is an organic compound with the molecular formula C13H10FNO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a 2-fluoro-3-methoxypyridin-4-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoro-3-methoxypyridin-4-yl)benzaldehyde typically involves the reaction of 4-bromobenzaldehyde with 2-fluoro-3-methoxypyridine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the coupling reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Fluoro-3-methoxypyridin-4-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 4-(2-Fluoro-3-methoxypyridin-4-yl)benzoic acid.
Reduction: 4-(2-Fluoro-3-methoxypyridin-4-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(2-Fluoro-3-methoxypyridin-4-yl)benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(2-Fluoro-3-methoxypyridin-4-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atom and the methoxy group can influence its binding affinity and selectivity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Fluoropyridin-4-yl)benzaldehyde: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
4-(3-Methoxypyridin-4-yl)benzaldehyde: Lacks the fluorine atom, which may influence its electronic properties and interactions with molecular targets.
4-(2-Chloro-3-methoxypyridin-4-yl)benzaldehyde: Contains a chlorine atom instead of fluorine, which may alter its chemical and biological properties.
Uniqueness
4-(2-Fluoro-3-methoxypyridin-4-yl)benzaldehyde is unique due to the presence of both the fluorine atom and the methoxy group on the pyridine ring
Propiedades
Fórmula molecular |
C13H10FNO2 |
|---|---|
Peso molecular |
231.22 g/mol |
Nombre IUPAC |
4-(2-fluoro-3-methoxypyridin-4-yl)benzaldehyde |
InChI |
InChI=1S/C13H10FNO2/c1-17-12-11(6-7-15-13(12)14)10-4-2-9(8-16)3-5-10/h2-8H,1H3 |
Clave InChI |
ZKQQYPQYUGGHNV-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CN=C1F)C2=CC=C(C=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide hydrochloride](/img/structure/B13889543.png)
![3-(1-Methyl-6-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-4-yl)phenol](/img/structure/B13889549.png)
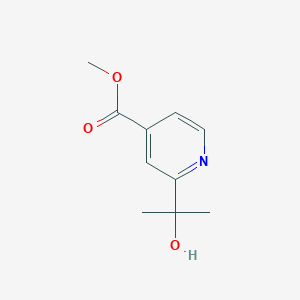
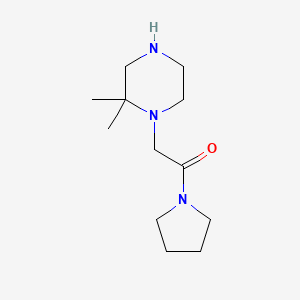
![3,3-Dimethyl-3-azoniabicyclo[3.3.1]nonan-9-one](/img/structure/B13889569.png)
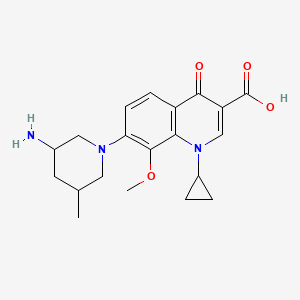
![[(1aR,6bS)-octahydrocyclopropa[a]pyrrolizin-6a-yl]methanol](/img/structure/B13889577.png)
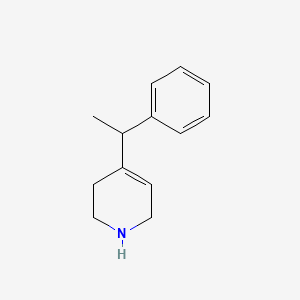
![Tetrasodium;[[3,4-dihydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-2-yl]oxy-oxidophosphoryl] phosphate](/img/structure/B13889583.png)

